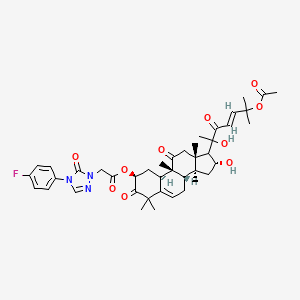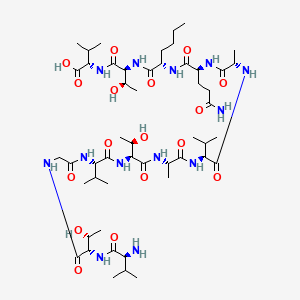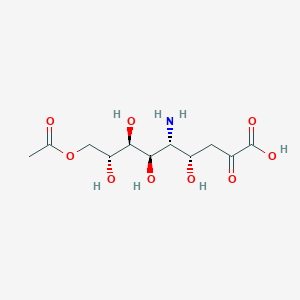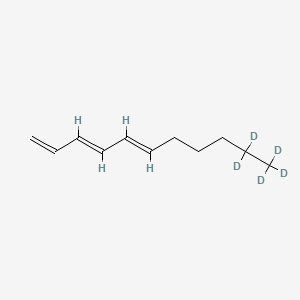
(1,3E,5E)-Undeca-1,3,5-triene-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3E,5E)-Undeca-1,3,5-triene-d5 is a deuterated hydrocarbon compound with the molecular formula C11H15D5. This compound is characterized by the presence of three conjugated double bonds in the 1, 3, and 5 positions of the undecane chain. The deuterium atoms replace five hydrogen atoms, making it useful in various scientific applications, particularly in spectroscopy and analytical chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3E,5E)-Undeca-1,3,5-triene-d5 typically involves the deuteration of the corresponding hydrocarbon. One common method is the catalytic deuteration of 1,3,5-undecatriene using deuterium gas (D2) in the presence of a palladium or platinum catalyst. The reaction is carried out under controlled conditions, usually at elevated temperatures and pressures, to ensure the complete incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
(1,3E,5E)-Undeca-1,3,5-triene-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
科学的研究の応用
(1,3E,5E)-Undeca-1,3,5-triene-d5 has several scientific research applications:
Spectroscopy: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Analytical Chemistry: Employed in mass spectrometry for the calibration of instruments.
Biological Studies: Utilized in tracer studies to track metabolic pathways.
Material Science: Investigated for its potential in the development of new materials with unique properties.
作用機序
The mechanism of action of (1,3E,5E)-Undeca-1,3,5-triene-d5 is primarily related to its deuterium content. Deuterium atoms have a different nuclear spin compared to hydrogen, which affects the compound’s behavior in NMR spectroscopy. This property allows researchers to study molecular interactions and dynamics with high precision. The compound does not have specific molecular targets or pathways but serves as a tool in various analytical techniques.
類似化合物との比較
Similar Compounds
(1,3E,5E)-Undeca-1,3,5-triene: The non-deuterated version of the compound.
(1,3E,5E)-Octa-1,3,5-triene: A shorter chain analogue with similar conjugated double bonds.
(1,3E,5E)-Deca-1,3,5-triene: Another analogue with a different chain length.
Uniqueness
The uniqueness of (1,3E,5E)-Undeca-1,3,5-triene-d5 lies in its deuterium content, which provides distinct advantages in spectroscopic and analytical applications. The presence of deuterium atoms enhances the resolution and sensitivity of NMR and mass spectrometry, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H18 |
|---|---|
分子量 |
155.29 g/mol |
IUPAC名 |
(3E,5E)-10,10,11,11,11-pentadeuterioundeca-1,3,5-triene |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5+,11-9+/i2D3,4D2 |
InChIキー |
JQQDKNVOSLONRS-IAVOJCGMSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C/C=C/C=C |
正規SMILES |
CCCCCC=CC=CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








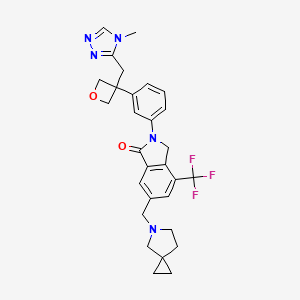
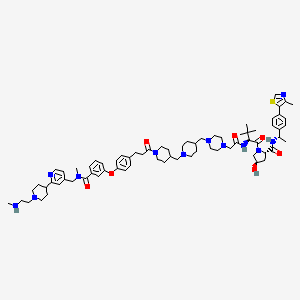
![disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B12370835.png)


